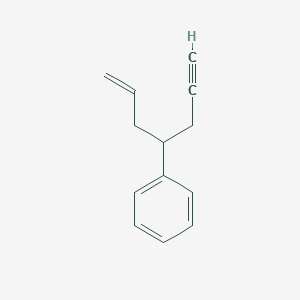

(Hept-1-en-6-yn-4-yl)benzene

Description

Properties

CAS No. |

61786-15-0 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

hept-1-en-6-yn-4-ylbenzene |

InChI |

InChI=1S/C13H14/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h1,4-7,10-12H,2,8-9H2 |

InChI Key |

CDVYGBLQLHQMBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hept-1-en-6-yn-4-yl)benzene typically involves the coupling of a benzene derivative with a hept-1-en-6-yn-4-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Hept-1-en-6-yn-4-yl)benzene can undergo various types of chemical reactions, including:

Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides, ketones, or carboxylic acids.

Reduction: Hydrogenation can reduce the alkenyl and alkynyl groups to alkanes.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of epoxides, ketones, or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

(Hept-1-en-6-yn-4-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hept-1-en-6-yn-4-yl)benzene depends on its specific application. In chemical reactions, the alkenyl and alkynyl groups provide sites for further functionalization, while the benzene ring offers stability and resonance. The molecular targets and pathways involved would vary based on the specific reactions or biological interactions being studied.

Comparison with Similar Compounds

Scope of the Evidence

The provided materials (–11) detail ESD studies of pure benzene adsorbed on platinum surfaces. Key findings include:

- Mechanisms of ion desorption (DEA, DD, DI) and their dependence on electron energy (10–950 eV) and film thickness (0.5–12 monolayers) .

- Dominance of lighter fragments (e.g., H⁺, CHₙ⁺) due to image-charge interactions with the Pt substrate and secondary electron emission .

- Suppression of parent cation (C₆H₆⁺) desorption in the condensed phase compared to gas-phase ionization .

No analogous studies exist for (Hept-1-en-6-yn-4-yl)benzene or related alkenyl-alkynyl benzene derivatives.

Critical Limitations

(i) Absence of Structural Analogues

Comparisons with ethylbenzene, styrene, or alkylated benzenes (e.g., toluene) are also absent.

(ii) No Reactivity or Electronic Data

- Bond polarization effects from alkenyl/alkynyl substituents.

- Electronic conjugation or steric effects in substituted benzenes.

- Thermal stability, catalytic behavior, or synthetic applications.

(iii) Irrelevant Methodologies

Recommendations for Future Research

To address this knowledge gap, the following studies are necessary:

Synthesis and Characterization :

- X-ray crystallography or NMR to resolve the structure of This compound .

- Computational studies (DFT, MD) to analyze conjugation effects between the benzene ring and alkenyl-alkynyl chain.

Comparative Reactivity :

- Compare thermal stability, catalytic hydrogenation, or electrophilic substitution reactions with styrene, phenylacetylene , and ethylbenzene .

Surface Adsorption Studies :

- Investigate adsorption behavior on transition metals (e.g., Pt, Pd) to assess how the alkenyl-alkynyl chain alters binding modes compared to benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.